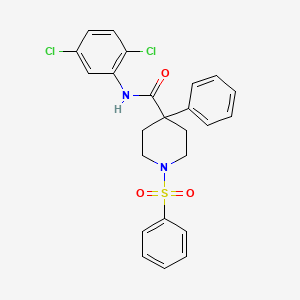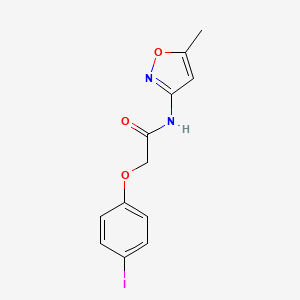![molecular formula C22H18Cl2N2O5S B3505342 methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3505342.png)
methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
Übersicht
Beschreibung
Methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate, also known as DCG-IV, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the group II metabotropic glutamate receptors (mGluR2/3) and has been shown to have a variety of biochemical and physiological effects.
Wirkmechanismus
Methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate acts as a potent and selective agonist of the group II mGluRs, which are G protein-coupled receptors that modulate neurotransmitter release and synaptic plasticity. Activation of mGluR2/3 by this compound leads to the inhibition of adenylyl cyclase and the activation of potassium channels, resulting in the hyperpolarization of neurons and the inhibition of neurotransmitter release. This mechanism of action has been implicated in the neuroprotective and neuromodulatory effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit glutamate release and reduce excitotoxicity in animal models of ischemic stroke and traumatic brain injury. It has also been shown to reduce dopamine release and attenuate the behavioral effects of psychostimulants in animal models of addiction. In addition, this compound has been shown to reduce anxiety and depression-like behaviors in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate in lab experiments is its potency and selectivity for mGluR2/3. This allows for precise modulation of the receptor activity without affecting other receptors or neurotransmitter systems. However, one of the limitations of using this compound is its short half-life, which requires frequent dosing or the use of sustained-release formulations.
Zukünftige Richtungen
There are several future directions for the use of methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate in scientific research. One direction is the development of more potent and selective mGluR2/3 agonists that can be used in lower doses and have longer half-lives. Another direction is the investigation of the role of mGluR2/3 in other neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and bipolar disorder. Finally, the use of this compound in combination with other drugs or therapies may lead to more effective treatments for various disorders.
Wissenschaftliche Forschungsanwendungen
Methyl 2-{[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate has been extensively used in scientific research to study the role of mGluR2/3 in various physiological and pathological conditions. It has been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury. It has also been shown to have antipsychotic and antidepressant effects in animal models of schizophrenia and depression, respectively. In addition, this compound has been used to study the role of mGluR2/3 in addiction, anxiety, and pain.
Eigenschaften
IUPAC Name |
methyl 2-[[2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O5S/c1-31-22(28)17-9-5-6-10-19(17)25-21(27)14-26(20-13-15(23)11-12-18(20)24)32(29,30)16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFLRCZHXYEJNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{[4-allyl-5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B3505267.png)
![2-{[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B3505276.png)
![N~1~-cyclohexyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3505286.png)

![dimethyl 4-(4-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505294.png)

![dimethyl 4-(4-hydroxy-3-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3505309.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B3505311.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B3505321.png)
![N-(3-bromophenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3505334.png)
![2-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3505355.png)
![N~2~-(2,3-dichlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3505363.png)
